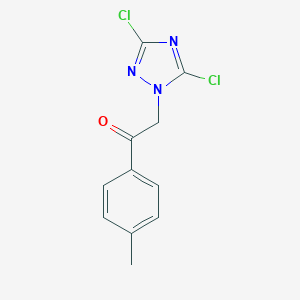
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in various biological processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which may help protect against oxidative stress-related diseases. The compound has also been shown to have anti-inflammatory properties, which may help reduce inflammation-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone in lab experiments is its high potency and specificity. The compound can be used in small quantities to achieve significant results. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and disposal procedures.
Orientations Futures
There are several future directions for research on 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone. One area of interest is its potential use in the development of new antimicrobial and antifungal agents. Another area of interest is its potential use in the development of new cancer therapies. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with 4-methylacetophenone in the presence of a catalyst and a solvent. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified using various techniques.
Applications De Recherche Scientifique
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. The compound has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species.
Propriétés
Nom du produit |
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone |
|---|---|
Formule moléculaire |
C11H9Cl2N3O |
Poids moléculaire |
270.11 g/mol |
Nom IUPAC |
2-(3,5-dichloro-1,2,4-triazol-1-yl)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H9Cl2N3O/c1-7-2-4-8(5-3-7)9(17)6-16-11(13)14-10(12)15-16/h2-5H,6H2,1H3 |
Clé InChI |
COQYHXANNMEOSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CN2C(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-2-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277395.png)
![N-(3-chloro-4-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277396.png)
![4-({4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B277397.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277398.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277400.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277401.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B277403.png)
![Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277405.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B277406.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B277409.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)
